![molecular formula C21H29N3O4 B1681088 (Z)-7-[(1S,2R,3R,4R)-3-[[2-(phenylcarbamoyl)hydrazinyl]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid CAS No. 98672-91-4](/img/structure/B1681088.png)
(Z)-7-[(1S,2R,3R,4R)-3-[[2-(phenylcarbamoyl)hydrazinyl]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid
Overview
Description
SQ 29,548 is a highly selective TP receptor antagonist which binds to the human recombinant TP receptor with a Ki of 4.1 nM. It inhibits the aggregation of washed human platelets induced by U-46619 with an IC50 of 0.06 µM. It antagonizes U-46619 induced contraction of rat and guinea pig tracheal, arterial, and venous smooth muscles with drug/receptor dissociation constants (KB) in the range of 0.5-1.7 nM. SQ 29,548 also inhibits the contraction of rat vascular smooth muscle induced by 8-iso PGF2α.4
SQ-29548 is a highly selective TP receptor antagonist which binds to the human recombinant TP receptor with a Ki of 4.1 nM. SQ-29548 inhibits the aggregation of washed human platelets induced by U-46619 with an IC50 of 0.06 µM.
Scientific Research Applications
Cardiovascular System Research
SQ 29548 is a highly selective TP receptor antagonist . It is used in cardiovascular system research, particularly in the study of blood coagulation and hemostasis . It inhibits the aggregation of washed human platelets induced by U-46619 .
Smooth Muscle Cells Research
SQ 29548 is used in the research of smooth muscle cells . It antagonizes U-46619 induced contraction of rat and guinea pig tracheal, arterial, and venous smooth muscles .
Lipid Biochemistry Research
In the field of lipid biochemistry, SQ 29548 is used to study the cyclooxygenase pathway .
Neurological Disorders Research
SQ 29548 serves a vital role in numerous neurological disorders . It has been used in research to examine its protective effects on nerve cells against oxidative stress .
Neuroblastoma Cell Research
SQ 29548 has been used in research involving SH‑SY5Y neuroblastoma cells . It was found to improve the antioxidant capacities of these cells and reduce cell apoptosis through the inhibition of MAPK pathways .
Platelet Hyperactivity Research
Research has shown that SQ 29548, along with Ramatroban, can reduce the platelet hyperactivity of the A160T genetic variant .
Mechanism of Action
Target of Action
SQ 29548, also known as (Z)-7-[(1S,2R,3R,4R)-3-[[2-(phenylcarbamoyl)hydrazinyl]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid, is a highly selective antagonist for the thromboxane-prostanoid (TP) receptor . The TP receptor is a G protein-coupled receptor (GPCR) that promotes thrombosis in response to the binding of the prostanoid, thromboxane A2 .
Mode of Action
SQ 29548 acts as an inverse agonist for the TP receptor . It binds to the human recombinant TP receptor with high affinity . This compound reduces the basal activity of both wild-type TP and constitutively active mutants (CAMs) of TP .
Biochemical Pathways
The TP receptor is part of the cyclooxygenase pathway , which plays a crucial role in the regulation of platelet function and vascular tone . By acting as an inverse agonist on the TP receptor, SQ 29548 can inhibit the aggregation of human platelets induced by various agonists .
Pharmacokinetics
For instance, it is soluble in DMSO and ethanol, but less so in PBS pH 7.2 . These properties can influence the bioavailability of SQ 29548.
Result of Action
SQ 29548 has been shown to reduce the hyperactivity of platelets . It inhibits the aggregation of washed human platelets induced by various agonists . Moreover, it antagonizes induced contraction of rat and guinea pig tracheal, arterial, and venous smooth muscles .
Action Environment
The action of SQ 29548 can be influenced by various environmental factors. For instance, the presence of other compounds in the system can affect its efficacy. In one study, SQ 29548 was found to reduce the basal activity of TP more effectively than other known antagonists of TP . Furthermore, the physiological environment, such as pH and temperature, can also impact the stability and efficacy of SQ 29548.
properties
IUPAC Name |
(Z)-7-[(1S,2R,3R,4R)-3-[[2-(phenylcarbamoyl)hydrazinyl]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O4/c25-20(26)11-7-2-1-6-10-16-17(19-13-12-18(16)28-19)14-22-24-21(27)23-15-8-4-3-5-9-15/h1,3-6,8-9,16-19,22H,2,7,10-14H2,(H,25,26)(H2,23,24,27)/b6-1-/t16-,17+,18+,19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNDVCNWVBWHLY-YVUOLYODSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C(C1O2)CC=CCCCC(=O)O)CNNC(=O)NC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@H]([C@H]([C@H]1O2)C/C=C\CCCC(=O)O)CNNC(=O)NC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50873403 | |
Record name | SQ 29548 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50873403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-7-[(1S,2R,3R,4R)-3-[[2-(phenylcarbamoyl)hydrazinyl]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid | |
CAS RN |
98672-91-4 | |
Record name | (5Z)-7-[(1S,2R,3R,4R)-3-[[2-[(Phenylamino)carbonyl]hydrazinyl]methyl]-7-oxabicyclo[2.2.1]hept-2-yl]-5-heptenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98672-91-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | SQ 29548 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098672914 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SQ 29548 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50873403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does SQ29548 interact with its target, the TXA2/PGH2 receptor?
A1: SQ29548 acts as a competitive antagonist at the TXA2/PGH2 receptor. [, ] This means it binds to the receptor at the same site as TXA2 and PGH2, preventing these agonists from binding and activating the receptor. [, ]
Q2: What are the downstream effects of SQ29548 binding to the TXA2/PGH2 receptor?
A2: By blocking TXA2/PGH2 receptor activation, SQ29548 inhibits the downstream signaling pathways initiated by these agonists. These pathways typically involve G-protein activation, leading to various cellular responses like vasoconstriction, platelet aggregation, and smooth muscle cell proliferation. [, , ]
Q3: Does SQ29548 demonstrate selectivity for the TXA2/PGH2 receptor over other prostaglandin receptors?
A3: Yes, research has shown that SQ29548 exhibits high selectivity for the TXA2/PGH2 receptor. It displays significantly weaker affinity for other prostaglandin receptors, such as DP2, EP2, and EP4. [, , ]
Q4: Can SQ29548 influence the production of TXA2?
A4: While primarily a receptor antagonist, some studies suggest that SQ29548 might also indirectly modulate the production of TXA2 by affecting the expression and activity of COX-2, the enzyme responsible for TXA2 synthesis. [, ]
Q5: What is the molecular formula and weight of SQ29548?
A5: The molecular formula of SQ29548 is C20H25N3O4S, and its molecular weight is 403.5 g/mol. [, ]
Q6: Is there any available spectroscopic data for SQ29548?
A6: While detailed spectroscopic data might not be readily available in the provided research, standard characterization techniques like NMR and mass spectrometry have likely been employed to confirm its structure and purity during development. []
Q7: How is SQ29548 administered, and what is its typical route of elimination?
A8: Studies have employed various routes of administration for SQ29548, including intravenous, subcutaneous, and topical application, depending on the specific experimental model. [, , ] Its route of elimination is not explicitly detailed in the provided research.
Q8: Are there any known drug-drug interactions associated with SQ29548?
A8: The provided research does not delve into specific drug-drug interactions involving SQ29548.
Q9: What in vitro models have been used to study the effects of SQ29548?
A10: Researchers have utilized a variety of in vitro models, including isolated blood vessels, cultured vascular smooth muscle cells, platelets, and cell lines like BV2 microglia and SH-SY5Y neuroblastoma cells, to investigate the effects of SQ29548. [, , , , ]
Q10: In animal models, what physiological effects has SQ29548 demonstrated?
A11: In vivo studies have shown that SQ29548 can attenuate or prevent various physiological effects mediated by TXA2/PGH2 receptors. These effects include vasoconstriction, [, , ] platelet aggregation, [, , ] and inflammatory responses. [, ]
Q11: Has SQ29548 been evaluated in clinical trials?
A11: Based on the provided research, there is no mention of SQ29548 being evaluated in clinical trials.
Q12: What is the known safety profile of SQ29548?
A12: Specific toxicity data and long-term safety profiles for SQ29548 are not discussed in the provided research.
Q13: Have there been any studies investigating the impact of structural modifications on the activity of SQ29548?
A14: While the provided research primarily focuses on SQ29548, some papers explore the activity of closely related compounds and highlight the importance of specific structural features for binding affinity and selectivity. [, ]
Q14: What are the potential therapeutic applications of SQ29548 based on the research findings?
A15: The research suggests that SQ29548, by targeting the TXA2/PGH2 receptor, holds potential therapeutic applications in conditions where excessive TXA2 activity plays a role. This might include cardiovascular diseases like hypertension, [, ] thrombosis, [] and potentially inflammatory disorders. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.